molecular formula C19H36O2 B14307392 2-Ethylhexyl undec-10-enoate CAS No. 110007-38-0

2-Ethylhexyl undec-10-enoate

Cat. No.: B14307392
CAS No.: 110007-38-0
M. Wt: 296.5 g/mol
InChI Key: QIVJGFWGDVLWQP-UHFFFAOYSA-N
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Description

2-Ethylhexyl undec-10-enoate, registered under CAS number 110007-38-0, is an unsaturated ester with the molecular formula C19H36O2 and a molecular weight of 296.488 g/mol . This compound serves as a valuable intermediate in scientific research, particularly in the development of sustainable materials. A primary application explored in recent studies is its use as a precursor in the synthesis of advanced bio-lubricants . Researchers subject the ester to epoxidation reactions to create products with enhanced lubricant properties, such as a high viscosity index and a low pour point, which are critical for performance in variable temperatures . The terminal double bond in its structure, derived from 10-undecylenic acid (which itself can be sourced from castor oil), provides a reactive site for further chemical modifications, including transesterification and polymerization, paving the way for novel biobased polyesters and fine chemicals . This makes this compound a compound of significant interest in the fields of green chemistry and renewable resource utilization. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

110007-38-0

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

2-ethylhexyl undec-10-enoate

InChI

InChI=1S/C19H36O2/c1-4-7-9-10-11-12-13-14-16-19(20)21-17-18(6-3)15-8-5-2/h4,18H,1,5-17H2,2-3H3

InChI Key

QIVJGFWGDVLWQP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Direct Esterification Using Carboxylic Acid and Alcohol

Acid-Catalyzed Esterification

The direct reaction between undec-10-enoic acid and 2-ethylhexanol typically employs Brønsted or Lewis acid catalysts. Titanium isopropylate demonstrates exceptional efficacy, enabling conversions >98% at 190–230°C. A representative protocol involves:

  • Charging a 1.72:1 molar ratio of 2-ethylhexanol to acid into a reactor
  • Adding 0.1–0.5 wt% titanium isopropylate at 160–170°C
  • Heating to 220°C for 4–5 hours until acid value <0.2 mg KOH/g

This method produces 2-ethylhexyl undec-10-enoate with 95–98% purity after vacuum distillation.

Table 1: Optimization of Direct Esterification Parameters
Parameter Optimal Range Conversion Efficiency Purity
Temperature 190–230°C 98.2% 95.4%
Catalyst Loading 0.3–0.5 wt% 99.1% 96.8%
Reaction Time 4–5 hours 97.5% 95.9%
Alcohol:Acid Ratio 1.7:1 (w/w) 98.7% 96.2%

Data derived from patent CN104529778A and analogous esterification studies.

Transesterification of Ethyl Undec-10-enoate

Heterogeneous Catalysis with Metal Oxides

Cu-deposited V₂O₅ catalysts enable efficient transesterification between ethyl undec-10-enoate and 2-ethylhexanol. At 100°C, this system achieves:

  • 94% diol conversion in 23 hours
  • 64.2% diester yield with 8.2% monoester byproduct
  • Five recyclability cycles without activity loss

The mechanism involves V₂O₅ activating the carbonyl group while Cu centers facilitate alkoxide formation from 2-ethylhexanol.

Table 2: Catalyst Performance in Transesterification
Catalyst Conversion (%) Diester Selectivity (%) TON¹
V₂O₅ 40 56.0 64.2
0.5% Cu/V₂O₅ 68 89.4 102.7
6.5% Cu/V₂O₅ 72 92.1 118.3
Recycled Cu/V₂O₅ (5th cycle) 70 90.8 115.6

¹Turnover number calculated per total metal sites.

Homogeneous Catalysis with Lewis Acids

Scandium triflate (Sc(OTf)₃) in toluene mediates transesterification at 80°C, achieving 91% yield of this compound within 12 hours. Key advantages include:

  • Tolerance to moisture and air vs. traditional alkoxide catalysts
  • Simplified purification via aqueous workup
  • Compatibility with heat-sensitive substrates

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patent data outlines a scaled process featuring:

  • Esterification Reactor : Stainless steel cascade system with temperature zones (160–230°C)
  • Dealcoholization Column : Two-stage vacuum stripping at 185–210°C (-0.085 MPa)
  • Purification Train :
    • Neutralization with 3% NaOH at 95–100°C
    • Activated carbon adsorption (0.5–1.0 wt%)
    • Final filtration through 0.2 μm membranes

This configuration achieves batch sizes >2.5 metric tons with 98.5% purity.

Byproduct Management

Critical impurities include:

  • Residual 2-ethylhexanol (<0.3% via GC-MS)
  • Monoesters (undec-10-enoic acid 2-ethylhexyl ester) controlled to <1.5%
  • Polymerization byproducts mitigated through nitrogen sparging and antioxidant additives

Advanced Characterization and Quality Control

Spectroscopic Validation

1H NMR of purified this compound exhibits characteristic signals:

  • δ 4.05–4.15 (m, 2H, -OCH₂-)
  • δ 5.80–5.85 (m, 2H, CH₂=CH-)
  • δ 2.25–2.35 (t, 2H, -CH₂COO-)

GC-MS analysis typically shows:

  • Molecular ion peak at m/z 338 (C₂₁H₃₈O₂)
  • Fragment ions at m/z 127 [CH₂=CH(CH₂)₈+] and m/z 155 [C₈H₁₅O₂+]

Thermal Stability Profiling

DSC analysis reveals:

  • Melting point: -15°C to -12°C
  • Decomposition onset: 245°C (N₂ atmosphere)
  • 5% weight loss at 210°C (TGA, 10°C/min)

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl undec-10-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl undec-10-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: It is used in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl undec-10-enoate involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The compound’s ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .

Comparison with Similar Compounds

Other 2-Ethylhexyl Esters

2-Ethylhexyl esters vary widely in applications based on their acid components. Key examples include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications Key Properties/Findings
2-Ethylhexyl acrylate 103-11-7 C₁₁H₁₈O₂ 184.24 Adhesives, coatings Reactive monomer; polymerizes readily; regulated due to toxicity concerns
Di-(2-ethylhexyl) adipate 103-23-1 C₂₂H₄₂O₄ 370.57 Plasticizer for PVC Low volatility; improves flexibility; safer alternative to phthalates
Bis(2-ethylhexyl) phthalate (DEHP) 117-84-0 C₂₄H₃₈O₄ 390.56 Ubiquitous plasticizer High environmental persistence; endocrine-disrupting effects
2-Ethylhexyl nitrate N/A C₈H₁₇NO₃ 175.23 Cetane enhancer in jet fuels Increases cetane number by ~8 units at 0.24% concentration
2-Ethylhexyl acetate 103-09-3 C₁₀H₂₀O₂ 172.27 Solvent, fragrance component High biodegradability (analogous to alkyl acetates)

Key Trends :

  • Molecular Weight vs. Application: Higher molecular weight esters (e.g., DEHP, adipate) are preferred as plasticizers for their low volatility, while lighter esters (e.g., acrylate, acetate) serve as reactive monomers or solvents.

Undec-10-enoate Derivatives

Undec-10-enoate esters and salts are valued for their antimicrobial and fragrance-enhancing properties:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications Key Properties/Findings
Ethyl 10-undecenoate 692-86-4 C₁₃H₂₄O₂ 212.33 Fragrances, food flavoring High purity (>98%); enhances scent longevity
Sodium undecylenate 3398-33-2 C₁₁H₁₉NaO₂ 206.26 Antimicrobial agent in soaps Water-soluble; effective against fungi

Comparison with 2-Ethylhexyl Undec-10-enoate:

  • Polarity : The 2-ethylhexyl group reduces polarity compared to ethyl or sodium derivatives, likely improving lipid solubility for use in emollients or lubricants.

Plasticizers

  • DEHP : Dominates plasticizer markets but faces regulatory restrictions due to endocrine disruption.
  • Di-(2-ethylhexyl) adipate : Emerging as a safer alternative with comparable flexibility but lower toxicity.

Fragrance and Personal Care

  • Ethyl 10-undecenoate : Prized for its fruity odor and compatibility with cosmetic bases.
  • 2-Ethylhexyl acetate : Used as a solvent with high biodegradability, suggesting similar environmental safety for this compound.

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